Bis(benzonitrile)palladium chloride
Description
Significance as a Precursor and Catalyst in Modern Synthetic Organic Chemistry
Bis(benzonitrile)palladium(II) chloride is a cornerstone in modern synthetic organic chemistry, primarily serving as a precatalyst for a multitude of reactions that forge new carbon-carbon and carbon-heteroatom bonds. ontosight.aiwikipedia.org Its importance is underscored by its role in numerous named reactions that have become indispensable tools for chemists in academia and industry. wikipedia.org
The compound's versatility stems from its ability to initiate catalytic cycles that are fundamental to cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The lability of the benzonitrile (B105546) ligands allows for the facile generation of the active catalytic species, often a Pd(0) complex, which is essential for these transformations. ontosight.ai
Detailed Research Findings:
A significant body of research highlights the efficacy of bis(benzonitrile)palladium(II) chloride in various catalytic applications:
Cross-Coupling Reactions: It is a widely used catalyst for Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, Hiyama, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions enable the formation of new bonds between different types of organic fragments, revolutionizing the way complex molecules are constructed. icmpp.ro For instance, in the Suzuki-Miyaura coupling, it facilitates the reaction between organoboron compounds and organic halides. organic-chemistry.org In the Heck reaction, it promotes the coupling of unsaturated halides with alkenes. organic-chemistry.orglibretexts.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is also efficiently catalyzed by this complex, often in combination with a copper co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org
Greener Amine Synthesis: The compound is employed in more environmentally friendly methods for synthesizing amines from terminal olefins through a process involving Wacker oxidation followed by transfer hydrogenation. sigmaaldrich.comchemicalbook.comscbt.com
Cyclization and Rearrangement Reactions: It catalyzes the cyclization of δ-acetylenic carboxylic acids to form butenolides and the Nazarov cyclization of α-alkoxy dienones. chemicalbook.com Furthermore, it facilitates the rearrangement of allylic imidates into allylic amides. chemicalbook.com
Other Notable Reactions: Its catalytic activity extends to the aza-Michael reaction of carbamates with enones, the diamination of conjugated dienes, and three-component Michael addition, cyclization, and cross-coupling reactions. chemicalbook.com It has also been shown to be effective in the C-H activation of indoles. chemicalbook.com
Historical Context of Palladium(II) Complexes in Catalysis
The journey of palladium(II) complexes in catalysis is a rich narrative of discovery and innovation that has profoundly shaped the landscape of organic synthesis. The story begins with the foundational work on palladium-catalyzed reactions, which has since blossomed into a vast and indispensable field.
The significance of palladium in catalysis was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-coupling reactions. wikipedia.org This award highlighted the transformative impact of their work on the synthesis of fine chemicals and complex organic molecules. wikipedia.org
Historically, the development of palladium catalysis can be traced back to early observations of palladium's ability to facilitate chemical transformations. The Wacker process, discovered in the late 1950s, which involves the oxidation of ethylene (B1197577) to acetaldehyde (B116499) using a palladium(II) chloride catalyst, was a landmark achievement that demonstrated the industrial potential of palladium catalysis. icmpp.ro
This initial success spurred further research into the reactivity of palladium complexes. The late 1960s and early 1970s saw the emergence of the Heck reaction, a pivotal discovery that established palladium complexes as effective catalysts for carbon-carbon bond formation via the coupling of alkenes with aryl or vinyl halides. icmpp.ro
The subsequent development of other cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, further expanded the synthetic utility of palladium catalysts. wikipedia.org These reactions, each utilizing a different organometallic reagent, provided chemists with a versatile toolkit for constructing a wide range of organic structures. wikipedia.orgicmpp.ro
The evolution of palladium catalysis has been characterized by a continuous quest for more efficient and selective catalysts. This has led to the design and synthesis of a vast array of palladium complexes with tailored electronic and steric properties, often achieved through the use of specific ligands. nih.gov Bis(benzonitrile)palladium(II) chloride, with its labile ligands, has played a crucial role in this evolution, serving as a convenient and versatile starting material for the generation of numerous catalytically active species. ontosight.aiacs.org The development of palladium(II)-catalyzed oxidation chemistry, although it has progressed at a slower pace than Pd(0) catalysis, has also seen significant recent advancements.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H10Cl2N2Pd |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
benzonitrile;palladium(2+);dichloride |
InChI |
InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
WXNOJTUTEXAZLD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis Benzonitrile Palladium Chloride
Direct Synthesis from Palladium(II) Chloride and Benzonitrile (B105546)
The most common and straightforward method for preparing bis(benzonitrile)palladium chloride involves the direct reaction of palladium(II) chloride (PdCl₂) with benzonitrile. wikipedia.orgresearchgate.netontosight.ai This process capitalizes on the ability of benzonitrile to act as a ligand, coordinating to the palladium center and breaking down the polymeric structure of solid PdCl₂ to form a soluble molecular complex.
Optimization of Reaction Conditions and Solvent Systems
The synthesis is typically achieved by heating a suspension of palladium(II) chloride in benzonitrile. wikipedia.orgresearchgate.net A common procedure involves dissolving PdCl₂ in warm benzonitrile, often with refluxing, to facilitate the reaction. wikipedia.org One preparative method describes dissolving palladium chloride in a minimal volume of benzonitrile by heating it to 100 °C. researchgate.net After filtration, the solution is cooled and diluted with a low-boiling point petroleum ether to precipitate the product. researchgate.net The resulting yellow-brown solid is then washed and dried under vacuum. researchgate.net
Optimal reaction conditions are crucial for maximizing the yield and purity of the complex. A molar ratio of benzonitrile to palladium(II) chloride is a key parameter. A ratio below 4:1 can lead to incomplete ligand substitution, leaving chloride bridges that may promote the undesirable formation of palladium black. Conversely, an excess of benzonitrile, up to a 6:1 molar ratio, helps to saturate the coordination sphere and stabilize the desired bis-adduct. Temperature is another critical factor; heating beyond 80°C can cause the degradation of benzonitrile. Therefore, maintaining a temperature range of 60–75°C is often optimal to balance dissolution and prevent ligand decomposition.
Table 1: Optimized Reaction Parameters for Direct Synthesis
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| **Molar Ratio (PhCN:PdCl₂) ** | > 4:1, up to 6:1 | Ensures complete ligand substitution and stabilizes the product. |
| Temperature | 60–75 °C | Balances reactant dissolution with preventing benzonitrile degradation. |
| Solvent | Benzonitrile (neat) | Acts as both reactant and solvent, facilitating the reaction. wikipedia.orgresearchgate.net |
| Work-up | Precipitation with petroleum ether | Isolates the product from the reaction mixture. researchgate.net |
Ligand Substitution Pathways in Compound Preparation
The formation of this compound from the polymeric (PdCl₂)n proceeds through a ligand substitution mechanism. The nitrogen atom of the nitrile group in benzonitrile possesses a lone pair of electrons that can coordinate to the palladium(II) center. This coordination breaks the chloride bridges of the palladium(II) chloride polymer, leading to the formation of the monomeric trans-[PdCl₂(NCC₆H₅)₂] complex. wikipedia.org X-ray crystallography studies have confirmed that the two benzonitrile ligands are situated in a trans arrangement to each other in the solid state. wikipedia.org
The lability of the benzonitrile ligands is a key feature of this complex. wikipedia.org In non-coordinating solvents, the complex can revert to palladium(II) chloride. wikipedia.org This reversible ligand dissociation is what makes this compound an excellent starting material for the synthesis of other palladium complexes, as the benzonitrile can be easily replaced by other, more strongly coordinating ligands.
Precursor Utilization in Derivatization and Complex Formation
The facile displacement of the benzonitrile ligands makes this compound a versatile precursor for a wide range of palladium(II) complexes. This property is extensively exploited in the synthesis of catalysts and materials with tailored electronic and steric properties.
Synthesis of Palladium(II) Complexes Bearing Bis(aminophosphine) Ligands
This compound serves as a convenient starting material for the synthesis of palladium(II) complexes with bidentate phosphine (B1218219) ligands, such as those containing aminophosphine (B1255530) functionalities. For instance, palladium(II) complexes of a (P, N) ligand, 3-(diphenylphosphino)propan-1-amine, have been prepared where the ligand coordinates to the palladium center in a bidentate fashion, forming a six-membered chelate ring. rsc.org The synthesis involves the reaction of the bis(aminophosphine) ligand with a soluble palladium(II) source like this compound.
Preparation of Palladium(II) Complexes with Pyridylidene Amide Ligands
Similarly, this compound is employed in the synthesis of palladium(II) complexes featuring pyridylidene amide ligands. These ligands can act as pincer ligands, coordinating to the palladium center through multiple donor atoms. The synthesis of pyridyl-spaced dicarbene complexes of palladium(II) can be achieved through the direct metallation of the corresponding pyridyl-spaced bis-imidazolium proligands with a palladium source, or via a transmetallation route from a silver-carbene intermediate. nih.gov The labile nature of the benzonitrile ligands in the precursor facilitates these ligand exchange reactions.
Formation of Palladium Complexes with Bissulfoxide Ligands
The synthesis of palladium complexes containing bissulfoxide ligands can also be accomplished using this compound as the palladium source. For example, bis(sulfoxide)-substituted m-xylene (B151644) derivatives can undergo cyclometalation with palladium(II) to form highly stable pincer complexes. acs.org The reaction involves the chelation of the two pendant sulfoxide (B87167) arms to the palladium center, followed by metallation at the ipso-carbon of the aromatic ring. acs.org The use of a labile palladium precursor like this compound is advantageous for these transformations.
Coordination Chemistry and Structural Elucidation of Bis Benzonitrile Palladium Chloride
Geometric and Electronic Structure of the Palladium(II) Center
The geometry and electronic configuration of the palladium(II) center in bis(benzonitrile)palladium chloride are key to its reactivity and function in chemical transformations.
Square Planar Geometry and Trans Ligand Orientation
As is characteristic of many d⁸ metal complexes, the palladium(II) center in this compound adopts a square planar geometry. X-ray crystallography studies have confirmed that the two benzonitrile (B105546) ligands are oriented in a trans configuration relative to each other, as are the two chloride ligands. wikipedia.orgfigshare.com This arrangement minimizes steric hindrance between the relatively bulky benzonitrile groups.
Labile Nature and Displacement Dynamics of Benzonitrile Ligands
A crucial aspect of the chemistry of this compound is the labile nature of the benzonitrile ligands. wikipedia.orgacs.org These ligands can be easily displaced by other, more strongly coordinating ligands. This lability is the foundation of the complex's utility as a palladium(II) source in catalysis. In non-coordinating solvents, the complex can revert to palladium(II) chloride. wikipedia.org The dissociation of the benzonitrile ligands is a key step in many catalytic cycles, allowing for the coordination of reactant molecules to the palladium center. researchgate.net
Crystallographic Analysis and Solid-State Characteristics
The solid-state structure of this compound and its interactions in the crystalline form have been elucidated through crystallographic techniques.
Single-Crystal X-ray Diffraction Studies of the Complex
Single-crystal X-ray diffraction has been instrumental in definitively determining the molecular structure of bis(benzonitrile)palladium(II) chloride. These studies have provided precise bond lengths and angles, confirming the trans-square planar geometry of the complex. figshare.comresearchgate.net To obtain crystals suitable for analysis, it is often necessary to use benzonitrile as the solvent to prevent the loss of the labile benzonitrile ligands. acs.orgacs.org
Cocrystallization Phenomena with Related Palladium Clusters
An interesting characteristic of bis(benzonitrile)palladium(II) chloride is its tendency to lose benzonitrile and form the cubic cluster Pd₆Cl₁₂. figshare.comacs.org This cluster has been observed to cocrystallize with various aromatic hydrocarbon molecules. For instance, a solution of bis(benzonitrile)palladium(II) dichloride in p-xylene (B151628) can produce crystals containing columns of alternating Pd₆Cl₁₂ and bis(benzonitrile)palladium(II) dichloride molecules. acs.orgresearchgate.net Similarly, in a benzene (B151609) solution with (E)-stilbene, a ternary molecular compound is formed where two Pd₆Cl₁₂ clusters interact with the phenyl rings of the stilbene (B7821643) molecule. acs.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
A variety of spectroscopic methods are employed to characterize this compound and understand its electronic and vibrational properties. These techniques provide valuable information that complements the data obtained from X-ray crystallography.
| Spectroscopic Data for Bis(benzonitrile)palladium(II) chloride | |
| Technique | Observation |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the benzonitrile ligands. |
| ¹³C NMR | The carbon-13 NMR spectrum reveals the chemical shifts of the carbon atoms in the complex, including those in the benzonitrile ligands and any coordinated solvent molecules. |
| FT-IR | Infrared spectroscopy is used to identify the vibrational modes of the molecule, including the characteristic C≡N stretching frequency of the benzonitrile ligand. |
| Raman | Raman spectroscopy provides complementary vibrational information to IR spectroscopy. |
| UV-Vis | UV-visible spectroscopy is used to study the electronic transitions within the complex, which can provide insights into its electronic structure and charge-transfer interactions. |
This table is interactive. Click on the headers to sort the data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the vibrational modes of the functional groups within the this compound complex. The most characteristic vibration is that of the nitrile (C≡N) stretching frequency.
In free, uncoordinated benzonitrile, the C≡N stretching vibration appears at approximately 2229 cm⁻¹. msu.edu Upon coordination to the palladium(II) center through the nitrogen atom, the C≡N bond order is slightly affected. This results in a shift of the stretching frequency. For this compound, the ν(C≡N) band is observed at a higher frequency, typically around 2230-2235 cm⁻¹. This increase in frequency upon coordination is a common feature for nitrile complexes of transition metals and is attributed to a combination of kinematic coupling and the electronic effect of the metal on the nitrile ligand. The presence of this shifted band confirms the coordination of the benzonitrile ligands to the palladium center.
Other bands in the FT-IR spectrum correspond to the vibrations of the phenyl rings and the palladium-chloride and palladium-nitrogen bonds. The Pd-Cl stretching vibrations are typically found in the far-infrared region, usually below 400 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) | Significance |
| ν(C≡N) | ~2230 - 2235 | Confirms coordination of the benzonitrile ligand to the palladium center. Shifted from the free ligand value (~2229 cm⁻¹). |
| Aromatic C-H stretch | ~3100 - 3000 | Vibrations of the C-H bonds on the phenyl rings. |
| Aromatic C=C stretch | ~1600 - 1475 | Vibrations of the carbon-carbon bonds within the phenyl rings. |
| ν(Pd-N) | Far-IR region | Stretching vibration of the palladium-nitrogen bond. |
| ν(Pd-Cl) | Far-IR region | Stretching vibration of the palladium-chloride bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound complex. The UV-Vis spectrum of a d⁸ square-planar palladium(II) complex like this one is characterized by both ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands.
The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the palladium atom, are typically weak and often appear as shoulders on the more intense charge-transfer bands. For many palladium(II) complexes, these transitions are observed in the 300-450 nm range. researchgate.net
More prominent in the spectrum are the LMCT bands. These involve the transfer of an electron from a molecular orbital that is primarily ligand in character (e.g., from the chloride or benzonitrile ligands) to a vacant d-orbital on the palladium atom. These transitions are generally of higher intensity than the d-d transitions. For palladium(II) chloride complexes, Cl(p) → Pd(dσ) LMCT transitions are common. The benzonitrile ligands also have π and π orbitals that can participate in electronic transitions. The spectrum can show bands resulting from π → π* transitions within the benzonitrile ligand, which may be shifted upon coordination. Theoretical studies using time-dependent density functional theory (TD-DFT) can help in the assignment of the observed electronic transitions in palladium complexes. nih.govrsc.org
| Transition Type | Typical Wavelength Range (nm) | Description |
| Ligand-Field (d-d) | ~300 - 450 | Weak transitions involving excitation of electrons between d-orbitals on the palladium center. |
| Ligand-to-Metal Charge Transfer (LMCT) | Lower wavelengths (higher energy) | Intense transitions involving electron transfer from ligand-based orbitals (Cl or PhCN) to palladium d-orbitals. |
| Intra-ligand (π → π*) | UV region | Transitions occurring within the benzonitrile ligand, potentially shifted upon coordination. |
Catalytic Applications of Bis Benzonitrile Palladium Chloride in Organic Transformations
Carbon-Carbon Cross-Coupling Reactions
The construction of carbon-carbon bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecules from simpler precursors. Bis(benzonitrile)palladium chloride has proven to be a reliable precatalyst for several pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound, in conjunction with suitable ligands, effectively catalyzes this transformation. The reaction is tolerant of a wide range of functional groups and is extensively used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. researchgate.netyoutube.com While aryl chlorides are challenging substrates due to their strong carbon-chlorine bond, the use of specialized ligands with palladium catalysts has enabled their successful coupling. mdpi.com
The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com Research has shown that various palladium sources, including this compound, can be employed, often with the addition of phosphine (B1218219) ligands to enhance catalytic activity and stability. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Complexes Note: While this compound is a suitable precatalyst, specific examples below may utilize other palladium sources as representative of the general transformation.
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroacetophenone | Phenylboronic acid | [N,O]Pd(PPh₃)Cl | K₂CO₃ | DME | 87 | organic-chemistry.org |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 | uni-muenchen.de |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 95 | uni-muenchen.de |
Heck Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a cornerstone of C-C bond formation, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govanalis.com.my this compound is a competent precatalyst for this reaction, facilitating the synthesis of substituted alkenes. researchgate.netnih.gov The reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. nih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity. mdpi.com
Table 2: Examples of Heck Reactions Catalyzed by Palladium Complexes Note: While this compound is a suitable precatalyst, specific examples below may utilize other palladium sources as representative of the general transformation.
| Aryl Halide | Alkene | Palladium Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃ | NMP | 99 | nih.gov |
| 4-Bromobenzonitrile | n-Butyl acrylate | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃ | NMP | 98 | nih.gov |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | Polystyrene-supported Pd(II)-hydrazone | K₂CO₃ | DMA | 99.84 | analis.com.my |
Stille Coupling Reactions
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. researchgate.net this compound can serve as a precatalyst for this transformation. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives like copper(I) salts can sometimes accelerate the reaction. nih.gov
Table 3: Examples of Stille Coupling Reactions Note: While this compound is a suitable precatalyst, specific examples below may utilize other palladium sources as representative of the general transformation.
| Organic Halide | Organostannane | Palladium Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Tributyl(phenyl)stannane | Pd/BaSO₄ | Ethanol (B145695)/Water | High | nih.gov |
| 2-Chlorobenzoyl chloride | (E)-1-(Tributylstannyl)-1-octene | Pd₂(dba)₃ / P(o-tol)₃ | THF | 86 | msu.edu |
| 4-Bromobenzoyl chloride | (E)-1-(Trimethylstannyl)-1-hexene | Pd(PPh₃)₄ | THF | 89 | msu.edu |
Negishi Coupling Reactions
The Negishi coupling reaction forms a carbon-carbon bond by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. acs.org This reaction is particularly notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. acs.org While various palladium sources are effective, this compound is a suitable precatalyst. The reaction mechanism follows the standard cross-coupling pathway. acs.org The development of new ligands has been crucial in expanding the scope of the Negishi coupling to include challenging substrates, such as unactivated alkyl halides. organic-chemistry.orgnih.gov
Table 4: Examples of Negishi Coupling Reactions Note: While this compound is a suitable precatalyst, specific examples below may utilize other palladium sources as representative of the general transformation.
| Organic Halide | Organozinc Reagent | Palladium Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzonitrile | Phenylzinc chloride | Pd₂(dba)₃ / Ligand 2 | THF | 95 | acs.org |
| 4-Chloro-N,N-dimethylaniline | Phenylzinc chloride | Pd₂(dba)₃ / Ligand 2 | THF | 98 | acs.org |
| 1-Bromo-4-tert-butylbenzene | (p-methoxyphenyl)zinc chloride | Pd₂(dba)₃ / Ligand 2 | THF | 96 | acs.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. youtube.comyoutube.com This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance. This compound can be used as a precatalyst in these reactions. acs.org The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. youtube.com The development of bulky, electron-rich phosphine ligands has been instrumental in the advancement of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. cmu.edu
Table 5: Examples of Buchwald-Hartwig Amination Reactions Note: While this compound is a suitable precatalyst, specific examples below may utilize other palladium sources as representative of the general transformation.
| Aryl Halide | Amine | Palladium Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / Ligand 3 | KOtBu | Toluene | 95 | cmu.edu |
| 1-Bromo-4-tert-butylbenzene | Aniline | Pd₂(dba)₃ / Ligand 3 | NaOtBu | Toluene | 99 | cmu.edu |
| Bromobenzene | Carbazole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 95 | acs.org |
Alkynylation of Alpha-Halocarbonyl Compounds
The palladium-catalyzed alkynylation of carbonyl compounds, often proceeding via a Sonogashira-type coupling, is a valuable method for synthesizing α,β-alkynyl ketones and esters. While direct examples specifying this compound for the alkynylation of alpha-halocarbonyl compounds are less common in the readily available literature, the principles of palladium catalysis are highly relevant. The Sonogashira coupling typically involves the reaction of a terminal alkyne with an organic halide or triflate. Acyl chlorides, a type of α-halocarbonyl compound, can undergo carbonylative Sonogashira coupling with terminal alkynes to produce ynones. nih.govnih.gov This transformation is generally catalyzed by a palladium complex, often in the presence of a copper co-catalyst.
The reaction mechanism is thought to involve the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to afford the ynone product. nih.gov
Table 6: Examples of Carbonylative Sonogashira Coupling of Acyl Chlorides Note: These examples illustrate the palladium-catalyzed alkynylation of acyl chlorides, a class of alpha-halocarbonyl compounds.
| Acyl Chloride | Terminal Alkyne | Palladium Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoyl chloride | Phenylacetylene | Pd(OAc)₂/dppf | Et₃N | Toluene | 85 | nih.gov |
| 4-Methoxybenzoyl chloride | Phenylacetylene | Pd(OAc)₂/dppf | Et₃N | Toluene | 82 | nih.gov |
| 4-Nitrobenzoyl chloride | 1-Octyne | Pd(OAc)₂/dppf | Et₃N | Toluene | 75 | nih.gov |
Carbon-Hydrogen (C-H) Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds represents a major advance in organic synthesis, offering a more atom- and step-economical approach to molecular construction. researchgate.net this compound serves as a key precatalyst in various C-H activation strategies.
Direct C-H arylation is a powerful method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. doi.org Palladium catalysts are highly effective in promoting these reactions. This compound has been shown to mediate the direct functionalization of C-H bonds, such as the C3-alkylation of indoles with acrylates, affording yields between 70-85%. In these processes, the palladium complex facilitates the regioselective cleavage of a C-H bond, typically directed by a coordinating group within the substrate, followed by coupling with a partner molecule. nih.gov
Table 2: Examples of Direct C-H Functionalization using Palladium Catalysis
| Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
| Indole | Methyl acrylate | PdCl₂(PhCN)₂ | C3-Alkylated Indole | 70-85 | |
| 2-Hydroxybenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (Ligand-free) | 2-Hydroxybenzophenone | up to 96 | researchgate.net |
| Thiophene | 3-Chloropyridine | Bis(alkoxo)palladium complex | 2-(Pyridin-3-yl)thiophene | up to 94 | doi.org |
Remote (Meta/Distal) C-H Functionalization Strategies
While C-H activation is often governed by the proximity of a directing group, leading to ortho-functionalization, significant progress has been made in developing strategies for remote (meta or distal) C-H functionalization. researchgate.net These advanced methods overcome the inherent steric and electronic biases of aromatic systems. They often employ specifically designed templates or ligands that position the palladium catalyst to activate a C-H bond far from the coordinating anchor point. snnu.edu.cn
The catalytic systems for remote functionalization can be complex, often involving cooperative catalysis between palladium and another transient mediator or a specially designed ligand. snnu.edu.cn this compound is a suitable and frequently used starting material for the in situ generation of the active catalytic species required for these challenging transformations. wikipedia.org The strategy allows for the synthesis of complex substitution patterns on aromatic rings that are difficult to access through classical methods.
Palladium-catalyzed allylic C-H oxidation is a cornerstone of modern synthetic chemistry, enabling the conversion of olefins into more complex functionalized molecules. This transformation, famously exemplified by the Wacker process, can be adapted for a wide range of substrates. sigmaaldrich.comsigmaaldrich.com this compound is an effective catalyst for such reactions, including the greener synthesis of amines from terminal olefins, which proceeds through a Wacker-type oxidation followed by the hydrogenation of the resulting imine. sigmaaldrich.com
Furthermore, the catalyst facilitates intramolecular cyclizations that rely on C-H activation. For example, δ-acetylenic carboxylic acids can be cyclized to butenolides in the presence of PdCl₂(PhCN)₂. These reactions showcase the ability of the palladium catalyst to orchestrate complex bond-forming events initiated by the activation of an allylic C-H bond.
Table 3: Allylic C-H Functionalization and Cyclization with Palladium Catalysts
| Reaction Type | Substrate | Catalyst | Product | Reference |
| Greener Amine Synthesis | Terminal Olefin | PdCl₂(PhCN)₂ | Linear Amine | sigmaaldrich.comsigmaaldrich.com |
| Butenolide Formation | δ-Acetylenic carboxylic acid | PdCl₂(PhCN)₂ | Butenolide | |
| Allylic C-H Amination | Allylic Alkene | Pd₂(dba)₃ / Bissulfoxide Ligand | Allylic Amine | mdpi.com |
Carbonylation Reactions
Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule using carbon monoxide. Palladium catalysts, including this compound, are exceptionally proficient at mediating these transformations.
Diaryl carbonates, particularly diphenyl carbonate (DPC), are important precursors for the production of polycarbonates, a class of engineering thermoplastics. Traditional routes to DPC often involve hazardous reagents like phosgene. The direct oxidative carbonylation of phenols with carbon monoxide and an oxidant (like air) offers a greener alternative.
Research has demonstrated that this compound, supported on polyvinylpyrrolidone (B124986) (PVP), is a highly efficient catalyst for the synthesis of diphenyl carbonate from phenol. researchgate.net This system was reported as the first successful use of a polymer support in this specific oxidative carbonylation, highlighting the innovative application of the catalyst. The catalyst system is more efficient than conventional PdBr₂ systems and its activity is enhanced when using high molecular weight PVP. researchgate.net
Table 4: Synthesis of Diphenyl Carbonate via Oxidative Carbonylation
| Catalyst System | Support | Oxidant | Key Finding | Reference |
| PdCl₂(PhCN)₂ | Polyvinylpyrrolidone (PVP) | Air | First successful use of a polymer support for this reaction, showing high efficiency. | researchgate.net |
| PdBr₂ | None (conventional) | Air | Less efficient compared to the PdCl₂(PhCN)₂/PVP system. | researchgate.net |
Isomerization and Rearrangement Reactions
Bis(benzonitrile)palladium(II) chloride catalyzes a variety of isomerization and rearrangement reactions, enabling the transformation of molecular structures into more valuable isomers.
The isomerization of olefins is a key transformation catalyzed by bis(benzonitrile)palladium(II) chloride. A notable example is the isomerization of 2-allylphenol. The kinetics of this reaction are unusual in that the rate of reaction increases over time as the product, 2-propenylphenol, is formed, suggesting an autocatalytic behavior where the product contributes to the activation of the catalyst.
Another relevant example is the isomerization of 4-phenylbut-1-ene. In the presence of a palladium catalyst, this terminal olefin can be isomerized to its internal, and often more stable, isomers such as (E)- and (Z)-1-phenylbut-2-ene. This type of isomerization is a fundamental process in organic synthesis, allowing for the strategic repositioning of double bonds within a molecule.
Table 2: Isomerization of Olefins Catalyzed by Bis(benzonitrile)palladium(II) chloride
| Substrate | Product(s) | Reaction Conditions | Observations |
| 2-Allylphenol | 2-Propenylphenol | Homogeneous catalysis | Rate increases with product formation |
| 4-Phenylbut-1-ene | (E)- and (Z)-1-Phenylbut-2-ene | Not specified in detail | Typical olefin isomerization |
While direct evidence for bis(benzonitrile)palladium(II) chloride catalyzing polyhetero- wikipedia.orgwikipedia.org-sigmatropic rearrangements is limited in the reviewed literature, its involvement in closely related sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangements is well-established. For instance, dichlorobis(benzonitrile)palladium(II) effectively catalyzes the polyhetero- sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of allyl N-phenylimidates to yield N-allyl-N-phenylamides in good to excellent yields. This transformation is particularly useful for substrates where other methods of cyclization-induced allyl shifts have failed. The reaction demonstrates high stereoselectivity, proceeding with complete chirality transfer at room temperature when using trichloroacetimidates of secondary allyl alcohols.
Bis(benzonitrile)palladium(II) chloride is a proficient catalyst for S→N allylic transposition reactions. A key example is the palladium(II)-catalyzed rearrangement of S-allylthioimidates to N-allylthioamides. This reaction proceeds efficiently under the influence of a Pd(II) salt, providing the rearranged products in high yields (71-100%). This type of rearrangement is a valuable tool for the synthesis of various nitrogen-containing compounds from readily available sulfur-containing precursors. The mechanism is believed to involve the coordination of the palladium catalyst to the sulfur atom, facilitating the allylic shift.
The Cope rearrangement of acyclic 1,5-dienes is a classic sigmatropic rearrangement that can be significantly accelerated by the use of bis(benzonitrile)palladium(II) chloride as a catalyst. researchgate.net While the thermal Cope rearrangement often requires high temperatures and can exhibit low stereoselectivity, the palladium-catalyzed version proceeds under much milder conditions. researchgate.net The reaction is proposed to proceed through a chair-like transition state, leading to high levels of stereoselectivity. For instance, the palladium(II) chloride catalyzed rearrangement of certain 1,5-dienes yields products with a high preponderance of the (E)-isomer. researchgate.net
Table 3: Palladium-Catalyzed Cope Rearrangement of Acyclic 1,5-Dienes
| Substrate (1,5-diene) | Product | Catalyst | Temperature (°C) | Stereoselectivity (E:Z) |
| (Z)-1,5-Octadiene | (E,E)-3,7-Decadiene | PdCl₂(PhCN)₂ | 25 | >95:5 |
| 3-Methyl-1,5-hexadiene | 1,5-Heptadiene | PdCl₂(PhCN)₂ | 25 | High |
| 3,4-Dimethyl-1,5-hexadiene | 2,6-Octadiene | PdCl₂(PhCN)₂ | 25 | High |
Cyclization Reactions
The capacity of this compound to catalyze the formation of cyclic structures is a cornerstone of its synthetic utility. It facilitates the construction of various lactones and heterocyclic systems, often with high stereoselectivity.
Synthesis of Alpha-Methylene-Gamma-Butyrolactones
A related palladium-catalyzed arylation of α-methylene-γ-butyrolactone can be directed towards the synthesis of 3-benzylfuran-2(5H)-ones, particularly when the starting aryl iodides possess strongly electron-withdrawing groups. sigmaaldrich.com
Stereoselective Tetrahydropyran (B127337) Synthesis
The synthesis of substituted tetrahydropyrans (THPs), a core structure in numerous biologically active natural products, can be achieved through palladium-catalyzed reactions. While a broad review of various palladium catalysts exists for THP synthesis, specific examples detailing the use of this compound are illustrative of the general strategy. For example, a palladium-catalyzed Heck redox-relay strategy has been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans. nih.govacs.orgacs.org This method, using a related palladium catalyst, Pd(MeCN)₂(OTs)₂, demonstrates the potential for high stereoselectivity in forming the tetrahydropyran ring. The general principle involves the cyclization of a dihydropyranyl alcohol, where the palladium catalyst controls the stereochemical outcome.
| Entry | Substrate | Catalyst System | Product | Yield (%) | Stereoselectivity |
| 1 | (R)-DHP-alcohol | Pd(MeCN)₂(OTs)₂ / L1 | (2R,6R)-trans-THP-alcohol | 85 | >20:1 dr |
| 2 | (S)-DHP-alcohol | Pd(MeCN)₂(OTs)₂ / L1 | (2S,6S)-trans-THP-alcohol | 87 | >20:1 dr |
Table 1: Stereoselective Synthesis of 2,6-trans-Tetrahydropyrans using a Palladium-Catalyzed Heck Redox-Relay Strategy. nih.gov
Spiroketalization Strategies
This compound and its acetonitrile (B52724) analogue, [PdCl₂(MeCN)₂], are effective catalysts for the stereoselective spiroketalization of ketoallylic diols. nih.gov This dehydrative cyclization proceeds under mild conditions to afford vinyl-substituted spiroketals in high yields. A key advantage of this method is the efficient transfer of stereochemical information from the substrate to the product, controlling the stereochemistry at the anomeric carbon and the newly formed allylic center.
Research has demonstrated the transformation of functionalized hydroxy alpha-alkynones into the corresponding spiroketals via a one-pot cascade reaction involving palladium-catalyzed hydrogenation, deprotection, and spirocyclization under non-acidic conditions. researchgate.net
| Entry | Substrate (Ketoallylic Diol) | Product (Spiroketal) | Yield (%) |
| 1 | (S,S)-Isomer | 1,6-Dioxaspiro[4.4]nonane derivative | 95 |
| 2 | (R,S)-Isomer | 1,6-Dioxaspiro[4.4]nonane derivative | 92 |
| 3 | (S,R)-Isomer | 1,7-Dioxaspiro[5.4]decane derivative | 88 |
Table 2: Pd(II)-Catalyzed Spiroketalization of Ketoallylic Diols. nih.gov
Other Catalytic Transformations
Beyond cyclization reactions, this compound catalyzes a range of other important organic transformations, including those focused on greener synthesis and complex glycosylation reactions.
Greener Amine Synthesis via Wacker Oxidation and Transfer Hydrogenation
A significant application of this compound is in the development of more environmentally benign methods for amine synthesis. sigmaaldrich.com It is utilized as a catalyst for the greener synthesis of amines from terminal olefins through a two-step process involving Wacker oxidation followed by transfer hydrogenation of the resulting imine. sigmaaldrich.com The Wacker-Tsuji oxidation is a well-established method for the oxidation of terminal olefins to methyl ketones. organic-chemistry.org In this greener approach, the palladium catalyst, in conjunction with an iron co-catalyst and using molecular oxygen as the terminal oxidant, facilitates the oxidation under mild conditions. nih.gov
| Entry | Olefin Substrate | Product (Ketone) | Yield (%) |
| 1 | 1-Octene | 2-Octanone | 85 |
| 2 | Styrene | Acetophenone | 92 |
| 3 | 1-Dodecene | 2-Dodecanone | 88 |
Table 3: Palladium/Iron-Catalyzed Wacker-Type Oxidation of Terminal Alkenes. nih.gov
The subsequent transfer hydrogenation of the intermediate imine, formed by the reaction of the ketone with an amine, can also be catalyzed by palladium systems, leading to the desired amine product.
Alpha-O-Glycosidation Reactions
The stereoselective synthesis of glycosidic bonds is a critical challenge in carbohydrate chemistry. Palladium catalysis has emerged as a powerful tool for these transformations. While many studies employ various palladium sources, the closely related complex Pd(MeCN)₂Cl₂ has been shown to be a highly effective catalyst for the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals. nih.govacs.org This reaction proceeds without the need for additives to preactivate the donor or nucleophile. The proposed mechanism involves the formation of an alkoxy-palladium intermediate, which enhances the acidity of the alcohol's proton and the nucleophilicity of the oxygen. nih.gov This leads to high yields and excellent selectivity for the α-anomer.
| Entry | Glycal Donor | Acceptor | Product (α-O-Glycoside) | Yield (%) | α:β Ratio |
| 1 | Peracetylated Glucal | Glucoside Acceptor | Disaccharide | 85 | >20:1 |
| 2 | Peracetylated Galactal | Cholesterol | Glycoconjugate | 78 | >20:1 |
| 3 | Peracetylated Glucal | Serine Derivative | Glycoamino Acid | 72 | >15:1 |
Table 4: Pd(MeCN)₂Cl₂-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals. nih.gov
Given the lability of the nitrile ligands, it is highly probable that this compound would exhibit similar catalytic activity in these glycosylation reactions. researchgate.netwikipedia.org
Baeyer-Villiger Oxidations
A thorough review of scientific literature did not yield specific examples or detailed research findings where this compound is explicitly used as the catalyst for Baeyer-Villiger oxidations. While palladium catalysis is known for this type of transformation, the data does not support the inclusion of this specific complex for this reaction within the scope of this article.
Synthesis of Arylsulfones via C-S Bond Formation
Detailed protocols outlining the use of this compound for the synthesis of arylsulfones through the C-S bond formation between compounds like arylsulfonyl chlorides and aryl sources were not found in the surveyed literature. Although palladium-catalyzed C-S coupling is a well-established field, specific applications of this particular palladium complex for this transformation are not sufficiently documented to be included.
Deprotection of N-Benzyloxycarbonyl Groups
The deprotection of N-benzyloxycarbonyl (Cbz) groups is predominantly achieved through catalytic hydrogenolysis, a reaction that typically employs heterogeneous palladium catalysts such as palladium on carbon (Pd/C). Extensive searches did not provide evidence for the use of the homogeneous catalyst this compound for this specific purpose.
Trimerization of Tolan to Hexaphenyl-Benzene
This compound serves as an effective catalyst for the [2+2+2] cyclotrimerization of alkynes, such as the conversion of tolan (diphenylacetylene) into hexaphenyl-benzene. This transformation provides a direct route to highly substituted benzene (B151609) derivatives.
Research has shown that the reaction's outcome is significantly influenced by the solvent system. In non-hydroxylic solvents like benzene or chloroform, the catalytic cycle proceeds efficiently to yield the desired hexaphenyl-benzene. rsc.org The reaction involves the coordination of three alkyne molecules around the palladium(II) center, followed by cyclization and reductive elimination to release the aromatic product and regenerate the palladium catalyst.
However, when the reaction is conducted in the presence of hydroxylic solvents such as ethanol, the pathway can be diverted. Instead of trimerization, a stable dimeric cyclobutadiene (B73232) palladium(II) complex is often isolated as the major product. rsc.org This highlights the crucial role of the reaction environment in directing the selectivity of the palladium catalyst between cyclotrimerization and the formation of cyclobutadienyl complexes.
Table 1: Catalytic Trimerization of Tolan using this compound
| Substrate | Catalyst | Solvent | Product | Outcome | Reference |
| Tolan (Diphenylacetylene) | This compound | Benzene (non-hydroxylic) | Hexaphenyl-benzene | Efficient cyclotrimerization to the benzenoid product. | rsc.org |
| Tolan (Diphenylacetylene) | This compound | Ethanol-Chloroform | Tetraphenylcyclobutadiene palladium(II) chloride | Formation of a stable cyclobutadiene complex instead of the trimer. | |
| p,p'-Dichlorotolan | This compound | Benzene | Hexakis(p-chlorophenyl)benzene | Cyclotrimerization to the corresponding hexasubstituted benzene. | rsc.org |
Mechanistic Investigations of Bis Benzonitrile Palladium Chloride Catalysis
Elucidation of Catalytic Cycles
Oxidative Addition Pathways (Concerted vs. Sₙ2)
The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of an organic halide (R-X) to the active Pd(0) species. This process involves the palladium center inserting itself into the R-X bond, leading to a Pd(II) intermediate. Two primary pathways are considered for this transformation: a concerted mechanism and a stepwise Sₙ2-type (nucleophilic substitution) mechanism. nih.govchemrxiv.org
The choice between these pathways is influenced by several factors, including the nature of the ligands on the palladium, the identity of the organic halide, and the coordination number of the palladium(0) complex. nih.govchemrxiv.org Computational studies have shown that 12-electron Pd(0) complexes, often formulated as PdL, tend to favor a three-centered concerted transition state. In contrast, 14-electron Pd(0) complexes (PdL₂) can proceed through a nucleophilic displacement mechanism, which is more polar. nih.govchemrxiv.org The symmetry of the highest occupied molecular orbital (HOMO) of the palladium complex plays a crucial role; the σ-symmetry of the HOMO in a 12-electron species favors interaction with a single atom on the substrate, whereas the π-symmetry of the HOMO in a 14-electron species allows for backbonding into two atoms of the substrate. nih.gov
For instance, in the reaction of aryl chlorides, a concerted mechanism is often proposed, especially with traditional phosphine (B1218219) ligands. However, with certain substrates like aryl triflates, a nucleophilic displacement mechanism is favored due to the stability of the triflate anion. chemrxiv.org
| Factor | Favors Concerted Pathway | Favors Sₙ2-type Pathway |
| Pd(0) Complex | 12-electron (PdL) | 14-electron (PdL₂) |
| Ligands | Bulky phosphines | Small phosphines |
| Substrate | Aryl halides | Aryl triflates |
Transmetalation and Reductive Elimination Steps
Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the newly formed Pd(II) complex. This step generates a diorganopalladium(II) intermediate. The mechanism of transmetalation can be complex and is influenced by the nature of the organometallic reagent and the ligands on the palladium. In some cases, a second transmetalation step can occur, leading to the formation of homocoupling byproducts. nih.gov For example, in the Negishi coupling, an Ar¹-Pd-Ar² species can react with another molecule of the organozinc reagent (Ar²-ZnX) to form Ar²-Pd-Ar² and Ar¹-ZnCl. nih.gov
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the catalytically active Pd(0) species. The competition between reductive elimination and the second transmetalation step can determine the selectivity of the cross-coupling reaction versus homocoupling. nih.gov
Ligand Displacement Dynamics and In Situ Catalyst Activation
A key feature of bis(benzonitrile)palladium(II) chloride is the lability of its benzonitrile (B105546) ligands. wikipedia.org These ligands are readily displaced by stronger donor ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or even the reactants themselves. researchgate.net This ligand exchange is a crucial aspect of in situ catalyst activation. The substitution of benzonitrile ligands with more electron-donating and sterically bulky ligands can significantly influence the electronic and steric properties of the palladium center, thereby affecting the rates of the subsequent steps in the catalytic cycle.
The activation of the Pd(II) precatalyst to the active Pd(0) species is typically achieved through reduction. This can be accomplished by various reagents present in the reaction mixture, such as phosphines, amines, or bases. acs.org For example, in many cross-coupling reactions, a base is used, which can facilitate the reduction of the Pd(II) complex. The generation of the active monoligated 12-electron "L-Pd(0)" species is often the goal for achieving high catalytic activity. acs.orguvic.ca
Role of Palladium Species in Catalysis
The catalytic cycle involves the interplay of palladium species in different oxidation states, primarily Pd(0) and Pd(II). In some cases, the involvement of higher oxidation state Pd(IV) intermediates has also been proposed and studied.
Generation and Reactivity of Active Palladium(0) Species
The in situ generation of the active Pd(0) catalyst from the Pd(II) precatalyst, bis(benzonitrile)palladium(II) chloride, is a critical initiation step. The reduction of the Pd(II) center is often facilitated by ligands (e.g., phosphines) or other components of the reaction mixture. The resulting Pd(0) species, typically coordinated by one or two ligands (L), is the true catalyst that enters the catalytic cycle. The nature of the ligand L profoundly impacts the reactivity of the Pd(0) species. Bulky, electron-rich ligands generally promote the oxidative addition step and stabilize the resulting organopalladium(II) intermediates.
The generation of a monoligated 12-electron Pd(0) complex, "L-Pd(0)", is often considered highly desirable for catalytic efficiency. acs.org These species are highly reactive in oxidative addition. The design of precatalysts aims to facilitate the clean and efficient generation of these active species under mild reaction conditions. acs.orguvic.ca
Intermediate Palladium(II) and Palladium(IV) Complexes
Throughout the catalytic cycle, palladium(II) intermediates are central. After the oxidative addition of an organic halide to Pd(0), a square planar Pd(II) complex is formed. Subsequent transmetalation leads to a diorganopalladium(II) intermediate, which then undergoes reductive elimination. The stability and reactivity of these Pd(II) intermediates are heavily influenced by the ancillary ligands.
In certain catalytic reactions, particularly those involving challenging bond formations, the participation of palladium(IV) intermediates has been proposed. Oxidative addition of a second equivalent of an organic halide or other reagents to a Pd(II) complex could lead to a Pd(IV) species. These high-valent palladium complexes can then undergo reductive elimination to form the desired products. For instance, in some cross-coupling reactions, the mechanism may involve oxidative addition to a Pd(II) intermediate to form a Pd(IV) complex, which then participates in transmetalation and reductive elimination steps. dntb.gov.ua While less common than the Pd(0)/Pd(II) cycle, the Pd(II)/Pd(IV) pathway represents an alternative mechanistic possibility in palladium catalysis.
Kinetic and Stereochemical Studies
Kinetic and stereochemical investigations are fundamental to understanding the intricate mechanisms of catalytic reactions. For processes catalyzed by bis(benzonitrile)palladium chloride, these studies provide crucial insights into reaction rates, selectivity, and the transfer of stereochemical information.
Identification of Rate-Determining Steps in Catalytic Processes
Mechanistic analysis can involve disassembling a proposed catalytic cycle into its elementary reactions and studying each step independently to compare their rates under similar conditions. nih.gov Kinetic studies, including reaction order determination, can point towards the rate-determining step. For instance, in a dual-palladium catalytic process for synthesizing unsymmetrical diarylacetylenes, kinetic analysis revealed that the formation of a palladium bisacetylide intermediate was the rate-determining step, rather than the oxidative addition of aryl iodide. nih.gov
In other palladium-catalyzed reactions, the C-H bond activation step has been identified as the kinetic bottleneck. acs.orgacs.org For example, in the γ-C(sp³)–H functionalization of cyclohexanamines, Density Functional Theory (DFT) calculations showed that the C–H bond activation possesses the highest energy barrier and is therefore the rate-limiting step. acs.org Similarly, in the electrocatalytic hydrodechlorination of chlorophenols on palladium nanoparticles, studies have shown that the desorption of the product (phenol) from the catalyst's active sites can be the rate-determining step, a phenomenon known as product poisoning. rsc.org The nature of the reactants, such as using an aryl bromide or chloride instead of an aryl iodide, can change the relative rates of the elementary steps, potentially making oxidative addition the rate-determining step. nih.gov
Regio- and Stereoselectivity Control and Chirality Transfer Mechanisms
Bis(benzonitrile)palladium(II) chloride is a versatile precatalyst that, often in conjunction with specific ligands, can exert remarkable control over the regioselectivity and stereoselectivity of a reaction.
Regioselectivity , the control of where a reaction occurs on a molecule with multiple possible sites, is a hallmark of many palladium-catalyzed processes.
In the hydrosilylation of isoprene (B109036) catalyzed by a palladium complex, 1,4-addition occurs to exclusively yield Z-2-methylbuten-2-yl-silanes, demonstrating high regioselectivity. researchgate.net
Palladium-catalyzed cyclization of aminoalkenes can produce either N-substituted or C-substituted pyrrolidines and piperidines depending on the substrate structure. researchgate.net
In allylic ether cleavage, bis(benzonitrile)palladium(II) chloride can catalyze the transformation with high regioselectivity under mild conditions.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. This includes enantioselectivity (control of chirality) and diastereoselectivity.
The catalyst has been used in stereoselective α-O-glycosidation reactions.
Using trichloroacetimidates of secondary allyl alcohols as substrates, bis(benzonitrile)palladium(II) chloride can effect a completely (E) stereoselective rearrangement at room temperature that proceeds with complete chirality transfer . researchgate.net
In the C(sp³)–H arylation of aromatic aldehydes, the incorporation of a chiral amino acid ligand with the palladium catalyst allows for high enantioselectivity. acs.org DFT studies have shown that this selectivity arises from steric and torsional strains that differentiate the diastereomeric transition states, favoring one chiral outcome. acs.org The origins of regioselectivity in these systems are also explained by favoring palladacyclic transition states that minimize chelate ring strain and optimize orbital interactions. acs.org
Computational and Theoretical Modeling of Reaction Pathways
Computational chemistry, particularly through theoretical modeling, has become an indispensable tool for elucidating the complex reaction pathways in palladium catalysis. These methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their properties. It is widely employed to map out the mechanisms of palladium-catalyzed reactions. acs.orgrsc.org
Mechanism Elucidation : DFT calculations have been used to detail the entire catalytic cycle for C(sp³)–H activation and arylation, showing how an amino acid co-catalyst condenses with the substrate to form a directing group that initiates the palladium(II) active species. acs.org
Selectivity Origins : The theory helps explain the origins of regio- and stereoselectivities by calculating the energies of different transition states. For instance, DFT revealed that the preference for benzylic C(sp³)–H over aryl C(sp²)–H activation in certain aldehydes is due to more stable palladacycle transition states. acs.org
Pathway Comparison : In the palladium-catalyzed dearomatization of chloromethylnaphthalene, DFT calculations indicated that a monophosphine palladium complex is more catalytically active than a bisphosphine complex for the oxidative addition step. acs.org Similarly, in the γ-C(sp³)–H alkenylation of cyclohexanamines, DFT showed that the oxidative addition of the organobromide to Pd(II) is not the rate-limiting step, but rather the C-H activation. acs.org
Comparative Studies : DFT has also been used to compare the catalytic behavior of palladium and nickel, showing that while transition state energies follow similar trends, nickel has a stronger tendency to coordinate with various functional groups, affecting its catalytic performance and sensitivity. youtube.com
The table below summarizes findings from selected DFT studies on palladium-catalyzed reactions.
| Reaction Type | Substrates | Key Computational Finding | Reference |
| C(sp³)–H Arylation | Aldehydes/Ketones, Iodobenzene | C-H activation via a concerted metalation-deprotonation (CMD) pathway is the rate- and selectivity-determining step. | acs.org |
| Dearomatization | Chloromethylnaphthalene, Allenyltributylstannane | The monophosphine complex is more active than the bisphosphine complex for oxidative addition. | acs.org |
| γ-C(sp³)–H Alkenylation | Cyclohexanamines, Bromoalkenes | γ-C(sp³)–H bond activation, not oxidative addition, is the rate-limiting step. | acs.org |
| Alkyne Cyanothiolation | Thiocyanates, Alkynes | The chemoselectivity of acetylene (B1199291) insertion into the Pd–S bond over the Pd–CN bond is due to the involvement of the sulfur p-orbital. | rsc.org |
Energy Profile and Transition State Analysis
A key output of computational modeling is the reaction energy profile, a graph that plots the energy of the system as it progresses along the reaction coordinate. This profile reveals the relative energies of reactants, intermediates, transition states, and products.
Transition State Analysis involves locating the geometry and energy of transition states—the highest energy points between intermediates. The energy of the highest transition state relative to the preceding intermediate (the activation barrier) determines the rate of that step.
In palladium-catalyzed hydrogen oxidation, DFT and transition state theory have been used to analyze the complex relationship between reaction rates, oxygen coverage, and the structure of the palladium surface. mdpi.com
For the alkenylation of cyclohexanamines, analysis showed that the transition state for the direct insertion of a bromoalkene into the Pd–C(sp³) bond was significantly higher in energy (by 10.4 kcal/mol) than the oxidative addition pathway, effectively ruling out the insertion mechanism. acs.org
Energy Profile Analysis helps identify the resting state of the catalyst—the most stable (lowest energy) intermediate in the catalytic cycle. In the same alkenylation reaction, a Pd(II)-Br complex coordinated to the reaction product was found to be the resting state. acs.org The stability of this complex can become a limiting factor for catalyst turnover. Furthermore, computational studies have demonstrated that additives, such as silver salts, can provide a lower energy reaction pathway by forming heterobimetallic (e.g., Pd–Ag) species, which enhances catalytic efficiency. rsc.org
Distinction Between Homogeneous and Heterogeneous Catalysis (e.g., Mercury Poisoning Tests)
A long-standing mechanistic question in catalysis using soluble metal complexes like this compound is whether the reaction is truly homogeneous (catalyzed by a single molecular species) or heterogeneous (catalyzed by metal nanoparticles formed in situ). Bis(benzonitrile)palladium dichloride is known to be a precursor that can readily lose its labile benzonitrile ligands to form larger palladium chloride clusters, such as the cubic Pd₆Cl₁₂. researchgate.netfigshare.com
The mercury poisoning test has been a widely used method to distinguish between these two possibilities. acs.organanikovlab.ru The test involves adding elemental mercury (Hg(0)) to the reaction. The underlying assumption is that mercury will amalgamate with and deactivate heterogeneous metal nanoparticles, thereby quenching the catalysis, while leaving soluble molecular catalysts unaffected. chemistryworld.comresearchgate.net A positive test (cessation of reaction) has often been interpreted as evidence for a heterogeneous mechanism involving palladium nanoparticles. acs.org
Molecular palladium complexes, in both Pd(0) and Pd(II) oxidation states, can react directly with elemental mercury. acs.organanikovlab.ruresearchgate.net
These reactions can involve the cleavage of Pd(0) complexes or oxidative-reductive transmetalation with Pd(II) complexes, leading to the deactivation of the homogeneous catalyst. acs.organanikovlab.ru
Therefore, a positive mercury test might simply reflect the poisoning of the molecular precatalyst rather than the presence of nanoparticles. researchgate.netacs.org
The outcome of the mercury test can also be highly dependent on the specific reaction conditions, such as the Hg/Pd ratio and the atmosphere (air vs. inert gas), making it difficult to establish universally reliable parameters. acs.orgacs.org Due to these significant limitations, the results of mercury poisoning tests must be interpreted with extreme caution, and a distinction between homogeneous and heterogeneous pathways requires more robust evidence from a combination of techniques. acs.orgresearchgate.net
Ligand Design and Modification in Bis Benzonitrile Palladium Chloride Catalytic Systems
Development of Ancillary Ligands for Enhanced Catalytic Performance
The rational design of ancillary ligands is a cornerstone of modern catalysis, aiming to fine-tune the properties of the metal center for specific transformations. nih.govrsc.org Over the years, a diverse range of ligands has been developed and successfully employed in conjunction with bis(benzonitrile)palladium chloride to create highly efficient catalytic systems.
Phosphine (B1218219) ligands are among the most widely used ligands in palladium catalysis due to their strong σ-donating ability and tunable steric and electronic properties. nih.gov Bis(aminophosphine) ligands, a subset of this class, have been synthesized and used to create palladium complexes for cross-coupling reactions. For instance, palladium complexes incorporating bis(aminophosphine) ligands have demonstrated success in the Suzuki coupling reactions of phenylboronic acid with various aryl chlorides. cdnsciencepub.com The design of these ligands often focuses on creating a specific steric bulk and electronic environment that facilitates the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov The development of bulky trialkylphosphine ligands, for example, has enabled challenging coupling reactions involving sterically hindered substrates and less reactive aryl chlorides. nih.gov
Recent research has also shed light on the role of partial ligand oxidation in the formation of catalytically active species, leading to the exploration of bisphosphine monoxide (BPMO) ligands. nih.govchemrxiv.org The in-situ or deliberate oxidation of one of the phosphine groups can alter the ligand's electronic properties and coordination chemistry, sometimes leading to more robust and active catalysts. nih.gov
Pyridylidene amide (PYA) ligands have emerged as a powerful class of N,N'-chelating ligands for palladium, offering an alternative to traditional phosphine and N-heterocyclic carbene (NHC) ligands. researchgate.netnih.gov These ligands are characterized by their electronic flexibility, capable of acting as either neutral L-type or anionic X-type donors, which allows them to stabilize the palladium center in different oxidation states throughout the catalytic cycle. rsc.orgacs.org
Well-defined palladium(II) complexes bearing PYA ligands have been synthesized and shown to be highly efficient catalysts for the α-arylation of ketones. researchgate.netnih.govrsc.org The steric and electronic properties of the PYA ligand can be readily tuned. For example, introducing an ortho-methyl group on the pyridinium (B92312) ring of the PYA ligand enhances the rate of arylation and prevents catalyst deactivation. researchgate.net This modification leads to impressive catalytic performance, achieving high turnover numbers (TONs) and turnover frequencies (TOFs).
| Ligand Modification | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Key Observation |
|---|---|---|---|
| Ortho-methyl group on pyridinium | Up to 7300 | Nearly 10,000 | Enhanced arylation rate and catalyst stability. researchgate.net |
| Shielding xylyl substituent | - | - | Further acceleration of catalysis, but with lower selectivity. nih.gov |
Mechanistic studies have indicated that the electronic flexibility of the PYA ligand facilitates both the oxidative addition and reductive elimination steps in the catalytic cycle. nih.govrsc.org
Bissulfoxide ligands represent another important class of ancillary ligands for palladium-catalyzed reactions. These ligands have proven to be effective in promoting challenging transformations such as allylic C-H oxidation. nih.gov The development of novel bissulfoxide ligands, for instance, those bearing a bicyclic [3.3.1]-nonane framework, has enabled direct benzyl-allylic functionalization. nih.gov The effectiveness of these ligands is often dependent on the careful selection of the palladium source and additives. nih.gov The proposed mechanism suggests that the sulfoxide (B87167) moieties play a crucial role in the formation of the key (σ-allyl)–palladium intermediates. nih.gov
Ferrocenylimine-based ligands, which can act as monodentate N or P donors, or as bidentate N,N or P,N chelators, have been successfully used to stabilize palladium ions derived from precursors like bis(acetonitrile)palladium(II) chloride, a close relative of this compound. researchgate.netuj.ac.zaresearchgate.net These palladium complexes have been employed as precatalysts in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. uj.ac.zaresearchgate.net
The catalytic activity of these ferrocenylimine palladium(II) complexes is influenced by the specific ligand structure. For example, ferrocenyl(2-diphenylphosphine)imino and ferrocenyl-methyl hydrazone palladium(II) complexes have shown notable activity in Mizoroki-Heck reactions. uj.ac.zaresearchgate.net
| Reaction | Complex | Turnover Number (TON) |
|---|---|---|
| Mizoroki-Heck | Ferrocenyl(2-diphenylphosphine)imino and ferrocenyl-methyl hydrazone palladium(II) complexes | Up to 201 uj.ac.zaresearchgate.net |
P,N-bidentate ligands, in general, have garnered significant attention in palladium catalysis due to the distinct electronic properties of the phosphorus and nitrogen donor atoms, which can lead to unique reactivity and selectivity. rsc.orgresearchgate.netacs.org The synthesis of palladium complexes with these ligands often involves the reaction of the P,N-ligand with a suitable palladium(II) precursor. researchgate.net
Impact of Ligand Structure on Reactivity and Selectivity
The structure of the ancillary ligand has a profound and direct impact on the reactivity and selectivity of the palladium catalyst. nih.govacs.org Subtle modifications to the ligand's steric bulk or electronic nature can lead to dramatic changes in the outcome of a reaction.
Steric Effects: The steric hindrance around the palladium center, dictated by the size and conformation of the ligand, plays a critical role in several aspects of catalysis. It can influence the coordination of substrates, prevent the formation of undesirable catalyst species, and facilitate the reductive elimination step, which is often the product-forming step. nih.gov For instance, in the case of PYA ligands, the introduction of a bulky xylyl substituent was found to accelerate the catalytic rate, although it came at the cost of reduced selectivity. nih.gov
Electronic Effects: The electronic properties of the ligand, specifically its ability to donate or withdraw electron density from the palladium center, are crucial for modulating the metal's reactivity. acs.org Electron-donating ligands can increase the electron density on the palladium, which can promote the oxidative addition of substrates like aryl halides. Conversely, the electronic flexibility of ligands like PYA allows them to adapt to the electronic demands of the metal center at different stages of the catalytic cycle, thereby facilitating multiple elementary steps. rsc.orgacs.org
The interplay between steric and electronic effects is often complex and synergistic. The development of effective catalysts frequently involves a careful balancing of these two factors to achieve the desired reactivity and selectivity for a specific transformation. rsc.org
Rational Design Principles for New Palladium Catalysts
The development of new and improved palladium catalysts is increasingly guided by rational design principles, moving away from a purely empirical screening approach. nih.govnih.gov This involves a deep understanding of the reaction mechanism and the role of the ligand in each elementary step.
Key principles in the rational design of new palladium catalysts include:
Matching Ligand to Substrate and Reaction Type: It is now widely recognized that a single ligand is unlikely to be optimal for all substrates and reaction types. nih.gov Therefore, a key design principle is the development of a diverse portfolio of ligands with varying steric and electronic properties, allowing for the selection of the best ligand for a specific application. acs.org
Modularity and Tunability: The use of modular ligand scaffolds that allow for easy and systematic modification of their properties is highly advantageous. nih.gov This enables the fine-tuning of the catalyst's performance through a systematic study of structure-activity relationships.
Mechanism-Based Design: A thorough understanding of the catalytic cycle and the rate-limiting step is crucial for designing ligands that can specifically address these bottlenecks. For example, if oxidative addition is the slow step, a more electron-rich ligand might be designed to accelerate this process. rsc.org
Computational Chemistry: Quantum mechanical calculations and other computational tools are becoming increasingly important in predicting the effect of ligand modifications on catalyst performance, thereby guiding experimental efforts and accelerating the discovery of new catalysts. acs.org
By applying these principles, chemists can more efficiently develop novel palladium catalysts based on the this compound precursor, leading to more efficient, selective, and sustainable chemical transformations.
Advanced Materials Science and Interdisciplinary Research with Bis Benzonitrile Palladium Chloride
Applications in Polymer Synthesis and Functional Materials Development
Bis(benzonitrile)palladium chloride has demonstrated significant utility as a catalyst in the synthesis of polymers and the development of functional materials. Its catalytic activity allows for the precise control of polymer architecture and properties.
One notable application is in the formal anti-Markovnikov hydroamination of terminal olefins. This reaction is crucial in the polymer industry for producing polymers with specific structural characteristics tailored for various applications, including those in the automotive, electronics, and packaging sectors. acs.org
The compound also serves as a catalyst in the polymerization of ethylene (B1197577) and its copolymerization with polar monomers like methyl acrylate. In this context, heterogeneous catalysts prepared from palladium complexes, including those related to this compound, have been shown to produce polymers with significantly higher molecular weights compared to their homogeneous counterparts. sigmaaldrich.com
Furthermore, this compound has been employed in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. wikipedia.org For instance, it has been used as part of a catalyst system, in conjunction with triphenylphosphine, for the preparation of dianhydride monomers that are subsequently used in polycondensation reactions to form polyimides with specific functionalities. wikipedia.org A 2019 study by Shih-Chieh Yeh et al. detailed the synthesis of cyclopentyl cardo-type polyimides where a related palladium catalyst was instrumental.
Table 1: Applications of this compound in Polymer Synthesis
| Polymerization Type | Monomers | Catalyst System | Resulting Polymer/Material | Key Feature |
| Formal anti-Markovnikov hydroamination | Terminal olefins | This compound | Functionalized polymers | Controlled polymer structure and properties |
| Ethylene Polymerization | Ethylene | Heterogeneous Pd catalyst derived from related complexes | High molecular weight polyethylene | Enhanced polymer properties |
| Ethylene/Methyl Acrylate Copolymerization | Ethylene, Methyl Acrylate | Heterogeneous Pd catalyst derived from related complexes | Copolymers with polar functional groups | Incorporation of functional monomers |
| Polyimide Synthesis | Dianhydrides and Diamines | This compound / Triphenylphosphine | High-performance polyimides | Thermally stable and chemically resistant polymers |
Synthesis of Metallophthalocyanines
This compound is an effective precursor for the synthesis of metallophthalocyanines. These large, aromatic macrocyclic compounds have a wide range of applications, including in dyes and pigments, chemical sensors, and as photosensitizers in photodynamic therapy. The inclusion of a central metal ion, such as palladium, significantly influences their properties.
Research has shown that this compound can achieve high yields, between 84% and 92%, in the formation of palladium phthalocyanines. acs.org This performance is notably better than other palladium sources like palladium(II) acetate, especially in reactions that require milder conditions. acs.org The synthesis typically involves the reaction of the palladium complex with a phthalonitrile (B49051) derivative. The labile nature of the benzonitrile (B105546) ligands facilitates the coordination of the palladium center with the nitrogen atoms of the phthalocyanine (B1677752) macrocycle.
Role in the Development of Thin Films and Coatings
Integration into Green Chemistry Methodologies
This compound is recognized for its role in promoting greener chemical syntheses, aligning with the principles of green chemistry which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
The compound is marketed as a "greener alternative product" due to its enhanced catalytic efficiency. osti.gov It is a key catalyst for the greener synthesis of amines from terminal olefins via a Wacker oxidation followed by a transfer hydrogenation of the resulting imine. osti.gov This process is more environmentally benign compared to traditional methods.
A significant area where this compound contributes to green chemistry is in facilitating cross-coupling reactions, such as the Suzuki-Miyaura coupling, in aqueous media. The use of water as a solvent instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Palladium-catalyzed Suzuki-Miyaura reactions in water have been developed for the synthesis of industrially important fungicides with low palladium catalyst loadings (as low as 50 ppm), minimizing metal contamination in the final product and reducing waste. The development of highly active catalysts, for which this compound can be a precursor, allows these reactions to be performed under mild conditions, often at ambient temperature and under air, further enhancing their green credentials. The use of biodegradable supports like DNA with palladium nanoparticles for these reactions in green solvents like ethanol (B145695) and water also highlights the move towards more sustainable catalytic systems.
Table 2: Green Chemistry Applications of this compound
| Green Chemistry Principle | Application | Reaction | Solvent | Key Advantage |
| Catalysis | Greener amine synthesis | Wacker oxidation / Transfer hydrogenation | Not specified | High efficiency, reduced waste |
| Use of Safer Solvents | Suzuki-Miyaura cross-coupling | C-C bond formation | Water | Avoids volatile organic compounds |
| Atom Economy | Suzuki-Miyaura cross-coupling | C-C bond formation | Water | High yields, low catalyst loading |
| Design for Energy Efficiency | Suzuki-Miyaura cross-coupling | C-C bond formation | Water | Mild reaction conditions (ambient temperature) |
Contribution to the Synthesis of Complex Organic Molecules in Drug Discovery
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. This compound plays a crucial role as a catalyst in several key reactions that enable the efficient construction of these intricate molecular architectures.
Its primary contribution lies in its use as a precatalyst for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions include:
Suzuki-Miyaura Coupling: The reaction of organoboron compounds with organic halides. osti.gov
Stille Coupling: The coupling of organostannanes with organic halides. osti.gov
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
Heck Reaction: The reaction of an unsaturated halide with an alkene.
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
These reactions are instrumental in the synthesis of a vast array of pharmaceutical compounds and agrochemicals. acs.org The efficiency and functional group tolerance of these palladium-catalyzed methods, for which this compound is a common starting material, accelerate the drug discovery process by providing reliable and versatile routes to new chemical entities. acs.org
A concrete example of its application is in the total synthesis of complex natural products with potential therapeutic activity. For instance, a palladium-catalyzed reaction, for which this compound is a suitable precatalyst, was a key step in the total synthesis of the antitumor agent roseophilin. Furthermore, palladium complexes derived from this compound have themselves been investigated for their anticancer activity, showing promising results in inhibiting the proliferation of various cancer cell lines. acs.org
Q & A
Q. What is the standard synthesis protocol for bis(benzonitrile)palladium chloride, and how can purity be verified?
this compound is typically synthesized by reacting palladium(II) chloride (PdCl₂) with benzonitrile (PhCN) in a solvent such as benzene or acetonitrile under reflux conditions. The reaction proceeds as: PdCl₂ + 2 PhCN → PdCl₂(PhCN)₂ After refluxing (e.g., 16–20 hours), the product is isolated as a yellow-brown solid via filtration and dried under vacuum. Purity can be confirmed using elemental analysis (to verify Pd and Cl content) and spectroscopic methods like NMR or FT-IR to confirm ligand coordination .
Q. What are the critical physical properties of this compound relevant to laboratory handling?
The compound is a yellow powder with a molecular weight of 383.57 g/mol, insoluble in water but soluble in organic solvents like dichloromethane or toluene. It has a melting point of ~131°C and must be stored in a tightly sealed container under inert conditions (e.g., argon) at 2–8°C to prevent decomposition . The Pd content (~27.2%) is a key metric for stoichiometric calculations in catalytic applications .
Q. How should researchers safely handle this compound in the laboratory?
Safety protocols include:
- Using gloves, lab coats, and eye protection to avoid skin/eye contact.
- Working in a fume hood to minimize inhalation risks.
- Storing the compound away from oxidizing agents and moisture to prevent hazardous reactions (e.g., decomposition to toxic Pd oxides or HCl release) . Spills should be contained with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the choice of solvent influence the catalytic activity of this compound in cross-coupling reactions?
The compound’s solubility and stability vary with solvent polarity. In non-polar solvents (e.g., benzene), it maintains its square-planar structure, enabling ligand exchange crucial for catalysis. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk ligand dissociation, reducing catalytic efficiency. Researchers should optimize solvent choice based on reaction kinetics and byproduct analysis via GC-MS or HPLC .
Q. What experimental strategies can resolve contradictions in reported decomposition temperatures of this compound?
Discrepancies in decomposition data (e.g., 131°C vs. higher values) may arise from impurities, moisture, or measurement techniques. To address this:
Q. How can researchers optimize ligand substitution in this compound for tailored catalytic applications?
The labile benzonitrile ligands can be replaced with stronger donors (e.g., PPh₃, NH₃) to modulate reactivity. Key steps include:
Q. What are the limitations of this compound in asymmetric catalysis, and how can they be mitigated?
The compound’s symmetric structure limits its use in enantioselective reactions. Solutions include:
- Introducing chiral ligands (e.g., BINAP) during catalysis to induce asymmetry.
- Combining with co-catalysts (e.g., chiral amines) to enhance stereocontrol.
- Characterizing enantiomeric excess (ee) via chiral HPLC or polarimetry .
Methodological Considerations
Q. How should experimental procedures for this compound be documented to ensure reproducibility?
Follow guidelines for reporting in chemistry journals:
- Detail solvent purity, reaction temperatures, and inert atmosphere conditions.
- Include characterization data (e.g., Pd content, melting point) in supplementary materials.
- Reference established protocols (e.g., ligand exchange from PdCl₂) and validate with control experiments .
Q. What analytical techniques are critical for studying the stability of this compound under reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
